molecular formula C5H9NO2S B2588487 N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide CAS No. 111903-21-0

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide

Cat. No.: B2588487
CAS No.: 111903-21-0
M. Wt: 147.19
InChI Key: BRAXPECREYYDDX-UHFFFAOYSA-N
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Description

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide is a chemical compound with the molecular formula C5H9NO2S and a molecular weight of 147.2 g/mol . It is characterized by the presence of a sulfonamide group attached to a prop-2-yn-1-yl group and a methyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Scientific Research Applications

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide typically involves the reaction of N-methylmethanesulfonamide with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at room temperature, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The prop-2-yn-1-yl group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N-prop-2-yn-1-ylmethanesulfonamide is unique due to its combination of a sulfonamide group and a prop-2-yn-1-yl group. This combination imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

N-methyl-N-prop-2-ynylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S/c1-4-5-6(2)9(3,7)8/h1H,5H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRAXPECREYYDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Triethylamine (6.55 ml) was added to an ice-cooled solution of N-methyl-N-(2-propynyl)amine (2603 mg) in methylene chloride (25 ml). Methanesulfonyl chloride (3.50 ml) was further added dropwise, the reaction mixture was stirred at that temperature for 1 hour, and then stirred further at room temperature for 2 hours. After ice was added, the reaction mixture was extracted with ethyl acetate, washed successively with 1 N hydrochloric acid, a saturated aqueous sodium hydrogencarbonate solution, and saturated brine, dried over anhydrous magnesium sulfate, and then filtered through silica gel. The filtrate was concentrated under reduced pressure to give the title compound (4522 mg). The obtained compound was used in the following reaction without further purification.
Quantity
6.55 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
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0 (± 1) mol
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reactant
Reaction Step One
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2603 mg
Type
reactant
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Quantity
25 mL
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solvent
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Quantity
3.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methanesulfonylchloride (1.12 mL, 14.5 mmol) was added to a stirred solution of N-methylpropargylamine (1.22 mL, 14.5 mmol) and dimethylaminopyridine (35 mg, 0.30 mmol) in pyridine (10 mL) at room temperature. After aging for approximately 15 h, the reaction mixture was poured into ethyl acetate and washed successively with 1N HCl and brine. The organic phase was dried (Na2SO4), filtered and concentrated in vacuo, to afford the title compound (i-4), which was used without further purification.
Quantity
1.12 mL
Type
reactant
Reaction Step One
Quantity
1.22 mL
Type
reactant
Reaction Step One
Quantity
35 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
Type
reactant
Reaction Step Two

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